2-Hexylbenzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

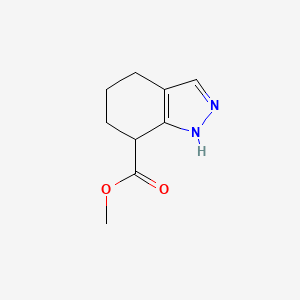

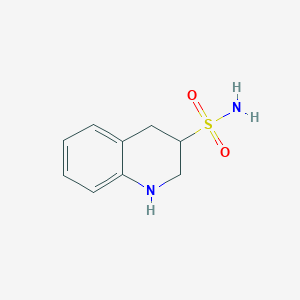

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . It’s a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

Benzotriazole synthesis involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR and 1H-NMR spectra indicate that one tautomer is dominant .Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Physical And Chemical Properties Analysis

Physical properties such as hardness, topography and hydrophilicity are known to be important parameters in the biological evaluation of materials . Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .Scientific Research Applications

Antitumor Properties

2-Hexylbenzotriazole derivatives, particularly benzothiazoles, have been explored for their antitumor properties. Studies indicate the potential of benzothiazoles in inhibiting growth in various human cancer cell lines, including breast and renal cancers. They have shown selective growth inhibitory properties against specific cancer cell lines, with some derivatives exhibiting very low IC(50) values, indicating potent antitumor activity (Kashiyama et al., 1999), (Bradshaw et al., 2002).

Corrosion Inhibition

5-n-Hexylbenzotriazole has been studied for its effectiveness in inhibiting copper corrosion, particularly under heat exchange conditions. This compound provides significant protection against corrosion, even for already corroded copper surfaces, indicating its potential utility in corrosion prevention (Zucchi et al., 1996).

Diagnostic and Therapeutic Applications

Substituted 2-arylbenzothiazoles, related to 2-Hexylbenzotriazole, have been identified as important pharmacophores in diagnostics and therapeutics. Their structure makes them candidates for non-invasive diagnosis of diseases like Alzheimer's and as potential antitumor agents (Weekes & Westwell, 2009).

Antimicrobial Activity

Benzothiazole derivatives have been explored for their antimicrobial properties. Some derivatives have shown strong antifungal and antibacterial activity, making them candidates for new antimicrobial compound development (Turan-Zitouni et al., 2005).

Antiprion Activity

2-Aminothiazoles, a class of molecules related to 2-Hexylbenzotriazole, exhibit antiprion activity in prion-infected cell lines. This discovery has led to structure-activity studies aiming to improve potency and physicochemical properties for potential therapeutic applications in prion diseases (Gallardo-Godoy et al., 2011).

Light-Emitting Polymer Systems

Copolymers derived from 2-Hexylbenzotriazole have been developed for use in blue light-emitting diodes (LEDs). These copolymers offer stable colorfast blue light emission, which is significant for the development of efficient and durable lighting systems (Sun et al., 2007).

Mechanism of Action

Future Directions

Benzotriazole is an excellent candidate with promising characteristics, including its ability to self-assemble; its acceptor character, which enables the synthesis of donor-acceptor structures; and its facile modulation using standard chemical methods . Future research will likely continue to explore the diverse potential applications of benzotriazole derivatives in various fields .

properties

IUPAC Name |

2-hexylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-2-3-4-7-10-15-13-11-8-5-6-9-12(11)14-15/h5-6,8-9H,2-4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIGIMNMVICQGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1N=C2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexyl-2H-1,2,3-benzotriazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2886764.png)

![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)

![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)

![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)

![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)